(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Attachment to the Cyclohexane Ring: The dioxolane moiety is then attached to the cyclohexane ring through a series of reactions, including alkylation and reduction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol
- (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-one
- (1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a cyclohexane ring and a dioxolane moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61759-44-2 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O3/c1-12(14-8-9-15-12)7-6-10-4-2-3-5-11(10)13/h10-11,13H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
GQWYYAQKEIYMAC-WDEREUQCSA-N |
Isomeric SMILES |
CC1(OCCO1)CC[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1(OCCO1)CCC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.